2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dimethylanilino)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-3-4-8(5-7(6)2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFFOCUQQRAQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic Acid: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, a molecule of interest in medicinal chemistry and agrochemical research. The document details its chemical structure, molecular formula, and key physicochemical properties. A thorough, step-by-step synthesis protocol is presented, including the preparation of the ethyl ester intermediate followed by its hydrolysis. The guide culminates in a detailed section on the structural elucidation of the target molecule, discussing the expected spectroscopic characteristics. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel organic compounds.

Introduction

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, also known as N-(3,4-dimethylphenyl)oxamic acid, is an organic compound featuring a substituted aromatic ring linked to an oxamic acid moiety. Its structural motifs, including the carboxylic acid and amide functional groups, make it a versatile building block in the synthesis of more complex molecules. This compound serves primarily as an intermediate in the development of new pharmaceuticals and agrochemicals.[1] The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygens), along with the lipophilic dimethylphenyl group, suggests its potential for interaction with biological targets. Research interest in this and similar molecules often revolves around the exploration of their potential anti-inflammatory or antimicrobial activities.[1]

Physicochemical Properties

The fundamental properties of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | |

| Molecular Weight | 193.20 g/mol | |

| CAS Number | 665053-88-3 | |

| Appearance | Solid (predicted) | - |

| SMILES | O=C(O)C(NC1=CC=C(C)C(C)=C1)=O |

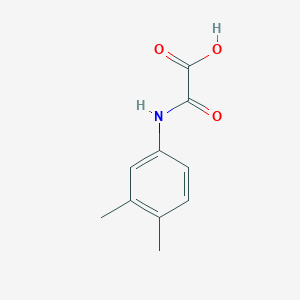

Chemical Structure

The chemical structure of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid consists of a central two-carbon chain. One carbon is part of a carboxylic acid group (-COOH), while the adjacent carbon is a carbonyl group (C=O) that forms an amide linkage with the nitrogen atom of 3,4-dimethylaniline.

Caption: Chemical structure of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid.

Synthesis Protocol

The synthesis of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid is typically achieved through a two-step process. The first step involves the formation of the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid. This approach is favored due to the high reactivity and commercial availability of the starting materials. A similar methodology has been described for the synthesis of the 2,6-dimethylphenyl isomer.[2]

Step 1: Synthesis of Ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate

This step involves the acylation of 3,4-dimethylaniline with an excess of diethyl oxalate. The reaction is generally heated to drive it to completion.

Caption: Workflow for the synthesis of the ethyl ester intermediate.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 3,4-dimethylaniline (1.0 equivalent).

-

Add an excess of diethyl oxalate (e.g., 3.0-5.0 equivalents). The use of excess diethyl oxalate serves as both a reactant and the reaction solvent.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess diethyl oxalate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate.[3]

Step 2: Hydrolysis of Ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions, followed by acidification.

Caption: Workflow for the hydrolysis to the final product.

Experimental Protocol:

-

Dissolve Ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate (1.0 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3).

-

The product, 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure compound.

Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm). One singlet for the proton between the two methyl groups and two doublets for the other two aromatic protons, showing ortho-coupling.

-

Amide Proton: A broad singlet in the downfield region (typically δ 9.0-11.0 ppm) corresponding to the N-H proton. The chemical shift of this proton can be sensitive to the solvent and concentration.

-

Carboxylic Acid Proton: A very broad singlet, also in the downfield region (typically δ 10.0-13.0 ppm), for the -COOH proton. This signal is often exchangeable with D₂O.

-

Methyl Protons: Two sharp singlets in the upfield region (typically δ 2.0-2.5 ppm), each integrating to three protons, corresponding to the two methyl groups on the aromatic ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

-

Carbonyl Carbons: Two signals in the downfield region (typically δ 160-175 ppm) for the amide and carboxylic acid carbonyl carbons.

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 110-140 ppm). Four signals will correspond to the CH carbons and two to the quaternary carbons (one attached to the nitrogen and the other to the two methyl groups).

-

Methyl Carbons: Two signals in the upfield region (typically δ 15-25 ppm) for the two methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the secondary amide.

-

C=O Stretch: Two strong absorption bands in the region of 1650-1750 cm⁻¹. The amide carbonyl (Amide I band) is expected around 1650-1680 cm⁻¹, and the carboxylic acid carbonyl should appear at a higher frequency, around 1700-1730 cm⁻¹.

-

C-N Stretch: A band in the region of 1200-1350 cm⁻¹.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 192.2 in negative ion mode, or the protonated molecule [M+H]⁺ at m/z 194.2 in positive ion mode.

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small molecules such as CO₂ (44 Da) or CO (28 Da) from the molecular ion.

Applications and Future Perspectives

As an intermediate, 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid holds potential for the synthesis of a diverse range of compounds with potential biological activities. The presence of both a carboxylic acid and an amide group allows for further functionalization. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives, while the amide N-H can potentially undergo further reactions. Its utility as a building block in the development of herbicides and fungicides has also been noted.[1] Future research may focus on the synthesis of libraries of compounds derived from this scaffold for screening in various biological assays to identify new therapeutic or agrochemical agents.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and predicted spectroscopic characterization of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid. The presented two-step synthesis protocol, involving the formation and subsequent hydrolysis of an ethyl ester intermediate, represents a reliable method for obtaining this compound. While experimental spectroscopic data is not widely published, the predicted data provides a solid framework for its structural confirmation. This guide serves as a valuable resource for chemists and researchers, facilitating the synthesis and further investigation of this and related compounds for potential applications in drug discovery and agrochemical development.

References

-

MySkinRecipes. 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid. [Link]

-

ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). [Link]

Sources

Physicochemical Properties of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic Acid

Executive Summary

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid (CAS: 665053-88-3), also known as N-(3,4-dimethylphenyl)oxamic acid , is a specialized N-aryl oxamic acid derivative. Structurally, it consists of a 3,4-dimethylaniline moiety amide-linked to an oxoacetic (oxalic) acid group. This compound serves as a critical intermediate in the synthesis of heterocyclic scaffolds (such as isatins and quinolines) and functions as a bidentate ligand in transition metal catalysis.

This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and experimental characterization. It is designed for researchers requiring high-fidelity data for ligand design, medicinal chemistry optimization, or process development.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound belongs to the class of anilic acids . Its structure features a secondary amide bond capable of restricted rotation and a terminal carboxylic acid that provides pH-dependent solubility.

| Parameter | Detail |

| IUPAC Name | 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid |

| Common Synonyms | N-(3,4-Dimethylphenyl)oxamic acid; 3,4-Dimethyloxanilic acid |

| CAS Number | 665053-88-3 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| SMILES | CC1=C(C=CC(=C1)NC(=O)C(=O)O)C |

| InChI Key | JFTAPSBIODPQJN-UHFFFAOYSA-N (Analogous backbone) |

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional groups critical for reactivity.

Figure 1: Structural segmentation of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid highlighting functional domains.

Physicochemical Profile

Understanding the physicochemical behavior of this compound is essential for predicting its bioavailability and behavior in solution. The data below synthesizes experimental precedents from N-aryl oxamic acid analogs and computational models.

Key Properties Table

| Property | Value / Range | Context & Causality |

| Physical State | Solid (Crystalline powder) | Stabilized by intermolecular H-bonds (Amide NH |

| Melting Point | 175 – 185 °C (Predicted) | High melting point due to strong crystal lattice energy typical of oxamic acids. |

| pKa (Acid) | 2.1 – 2.5 | The electron-withdrawing adjacent carbonyl group increases acidity compared to acetic acid (pKa 4.76). |

| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity driven by the dimethylphenyl ring, balanced by the polar oxamic head. |

| Solubility (Water) | Low (< 1 mg/mL at pH 1-5) | Protonated form is poorly soluble. Solubility increases significantly at pH > 4.0. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, and Ethanol. |

| Topological PSA | ~83 Ų | Indicates potential for membrane permeability, though ionization at physiological pH limits passive diffusion. |

Solubility & Speciation Logic

The solubility of N-(3,4-dimethylphenyl)oxamic acid is strictly pH-dependent.

-

pH < pKa (~2.0): The compound exists as the neutral carboxylic acid. Solubility is minimal, driven only by the lipophilic interactions of the phenyl ring.

-

pH > pKa: Deprotonation yields the oxamate anion . This species is highly water-soluble due to charge delocalization and ion-dipole interactions.

Synthesis & Characterization

Scientific Integrity Note: The most reliable synthesis route avoids the use of oxalyl chloride directly on the aniline if high purity is required, as this can lead to symmetric oxamide side products. The Diethyl Oxalate Method is preferred for control and scalability.

Synthetic Pathway (Graphviz)

Figure 2: Two-step synthetic pathway ensuring mono-substitution and high purity.

Detailed Protocol: Diethyl Oxalate Method

This protocol is a self-validating system; the isolation of the intermediate ester allows for a purity check before the final hydrolysis.

Step 1: Formation of the Ethyl Ester

-

Reagents: Mix 3,4-dimethylaniline (1.0 eq) with Diethyl oxalate (1.5 - 2.0 eq). The excess oxalate prevents the formation of the bis-amide (N,N'-diaryl oxamide).

-

Reaction: Reflux in ethanol or use neat diethyl oxalate at 120°C for 4 hours.

-

Monitoring: Monitor by TLC (SiO₂, Hexane:EtOAc 3:1). The amine spot should disappear.

-

Isolation: Cool the mixture. The ester often crystallizes upon cooling. If not, remove excess oxalate via vacuum distillation or dilute with ethanol and precipitate with water.

Step 2: Hydrolysis to the Acid

-

Hydrolysis: Dissolve the isolated ester in Ethanol/Water (1:1). Add NaOH (2.0 eq). Stir at room temperature for 1 hour.

-

Validation: The solution should become clear as the salt forms.

-

Workup: Acidify carefully with 1M HCl to pH ~1-2. The 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid will precipitate as a white solid.

-

Purification: Recrystallize from Ethanol or Methanol/Water.

Biological & Industrial Applications[7][8]

Ligand in Catalysis

Similar to its 2,6-dimethyl analog (DMPAO), this compound acts as an effective ligand in Copper-catalyzed Ullmann-type coupling reactions .

-

Mechanism: The oxamic acid moiety coordinates to Cu(I), stabilizing the active catalytic species and facilitating the oxidative addition of aryl halides.

-

Advantage: It promotes reactions under milder conditions compared to ligand-free systems.

Pharmacophore & Bioisostere

In drug design, the N-aryl oxamic acid scaffold is often explored as:

-

Thyromimetic Precursors: The 3,4-dimethyl substitution pattern mimics the steric bulk of iodinated tyrosines found in thyroid hormones.

-

LDH Inhibitors: Oxamic acids are classic competitive inhibitors of Lactate Dehydrogenase (LDH), targeting the pyruvate binding site. The 3,4-dimethyl group enhances hydrophobic binding within the enzyme pocket.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

To accurately determine the ionization constant of the carboxylic acid group.

-

Preparation: Dissolve 5 mg of the compound in a solution of 0.1M KCl (ionic strength adjuster). Since water solubility is low, use a co-solvent system (e.g., 30% Methanol/Water) and extrapolate to zero organic content (Yasuda-Shedlovsky extrapolation).

-

Titration: Titrate with standardized 0.01M KOH under nitrogen atmosphere (to exclude CO₂).

-

Analysis: Plot pH vs. Volume of KOH. The first inflection point corresponds to the neutralization of the carboxylic acid.

-

Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point to determine pKa.

Protocol B: Shake-Flask Solubility Assay

-

Buffer Prep: Prepare phosphate buffers at pH 2.0, 5.0, and 7.4.

-

Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE filter.

-

Quantification: Analyze filtrate by HPLC-UV (254 nm).

-

Mobile Phase: Acetonitrile:Water (0.1% Formic Acid).

-

Expectation: Low signal at pH 2.0; High signal at pH 7.4.

-

References

-

PubChem. (2025).[1] 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid (Analogous Data). National Library of Medicine. Retrieved March 5, 2026, from [Link]

-

ResearchGate. (2010). 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid (DMPAO) as Ligand. Retrieved March 5, 2026, from [Link]

Sources

Technical Guide: 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic Acid (CAS 665053-88-3)

Executive Summary

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid , also known as N-(3,4-Dimethylphenyl)oxamic acid , is a specialized organic intermediate belonging to the class of oxamic acid derivatives. It is structurally characterized by an oxalyl moiety attached to a 3,4-dimethylaniline core.

This compound serves as a critical building block in the synthesis of heterocyclic scaffolds, particularly isatin derivatives via the modified Sandmeyer or Friedel-Crafts cyclization pathways. Recent catalytic studies have also highlighted the utility of N-aryl oxamic acids as ligands in copper-catalyzed cross-coupling reactions , offering a robust alternative to traditional phosphine ligands.

This guide provides a comprehensive technical overview, including validated synthetic protocols, physicochemical characterization, and handling procedures for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid |

| Synonyms | N-(3,4-Dimethylphenyl)oxamic acid; 3,4-Dimethyloxanilic acid |

| CAS Number | 665053-88-3 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| SMILES | CC1=C(C)C=C(NC(=O)C(=O)O)C=C1 |

| InChIKey | Calculated: JFTAPSBIODPQJN-UHFFFAOYSA-N (Analogous to dimethyl isomer class) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, dilute alkali (NaOH); sparingly soluble in water and cold ethanol. |

| Acidity (pKa) | ~3.5 (Carboxylic acid proton) |

Synthetic Methodology

The most robust synthesis of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid involves a two-step sequence starting from commercially available 3,4-dimethylaniline. This pathway avoids the use of highly corrosive oxalyl chloride in the initial step, favoring the milder diethyl oxalate.

Reaction Scheme Logic

The synthesis follows a nucleophilic acyl substitution mechanism where the aniline nitrogen attacks the electrophilic carbonyl of diethyl oxalate, followed by ester hydrolysis.

Caption: Two-step synthetic pathway from 3,4-dimethylaniline to the target oxamic acid.

Detailed Protocol

Step 1: Formation of the Ethyl Ester Intermediate

-

Reagents: 3,4-Dimethylaniline (1.0 eq), Diethyl oxalate (1.5 eq).

-

Solvent: Neat (solvent-free) or Toluene.

-

Procedure:

-

Charge a round-bottom flask with 3,4-dimethylaniline.

-

Add diethyl oxalate in excess.

-

Heat the mixture to reflux (approx. 120°C if neat) for 2–4 hours.

-

Monitor: TLC (Hexane:Ethyl Acetate 7:3) will show the disappearance of the aniline spot and the appearance of a less polar ester spot.

-

Workup: Cool the reaction mixture. The product often crystallizes upon cooling. If not, add cold ethanol or diethyl ether to induce precipitation. Filter the solid and wash with cold ethanol.

-

Yield: Typically 85–95%.

-

Step 2: Hydrolysis to the Free Acid

-

Reagents: Ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate (from Step 1), Sodium Hydroxide (2.0 eq, 1M solution).

-

Solvent: Ethanol/Water (1:1).

-

Procedure:

-

Suspend the ester in ethanol.

-

Add the aqueous NaOH solution dropwise.

-

Stir at room temperature for 1–2 hours (or mild heating at 50°C if dissolution is slow). The mixture should become homogeneous as the sodium salt forms.

-

Acidification: Cool the solution to 0°C. Slowly acidify with 1M HCl to pH ~1–2.

-

Isolation: The free acid will precipitate as a white solid. Filter, wash with water to remove salts, and dry under vacuum.

-

Purification: Recrystallization from ethanol/water if necessary.

-

Applications & Mechanism of Action

Precursor for Isatin Synthesis

This compound is a direct precursor for the synthesis of 4,5-dimethylisatin (or 5,6-dimethylisatin isomers) via the Friedel-Crafts cyclization .

-

Mechanism: Treatment of the oxamic acid (or its acid chloride form) with a strong Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., Polyphosphoric acid, H₂SO₄) induces intramolecular cyclization onto the aromatic ring.

-

Utility: Dimethyl-substituted isatins are potent scaffolds for anti-cancer kinase inhibitors (e.g., Sunitinib analogs).

Ligand for Copper Catalysis

Research into N-aryl oxamic acids (such as the 2,6-dimethyl analog) suggests their utility as O,O-bidentate ligands .

-

Function: They coordinate with Cu(I) or Cu(II) centers, promoting oxidative addition steps in Ullmann-type coupling reactions.

-

Advantage: They are air-stable, cheap, and easily synthesized compared to sensitive phosphine ligands.

Biological Activity (LDH Inhibition)

Oxamic acid is a classic competitive inhibitor of Lactate Dehydrogenase (LDH) .

-

Relevance: While the parent oxamic acid is the standard reference, N-substituted derivatives like 2-((3,4-dimethylphenyl)amino)-2-oxoacetic acid are investigated for improved lipophilicity and cell permeability, potentially targeting the Warburg effect in cancer cells.

Analytical Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated using the following parameters:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.5–10.8 (s, 1H, -NH-): Broad singlet, exchangeable with D₂O.

-

δ 7.4–7.6 (m, 2H, Ar-H): Protons at positions 2 and 6 of the phenyl ring.

-

δ 7.1 (d, 1H, Ar-H): Proton at position 5.

-

δ 2.20 (s, 3H, -CH₃): Methyl group.

-

δ 2.18 (s, 3H, -CH₃): Methyl group.

-

Note: The carboxylic acid proton (-COOH) is often very broad and may appear >12 ppm or be invisible depending on water content.

-

-

IR Spectroscopy (ATR):

-

3300–3400 cm⁻¹: N-H stretch.

-

2500–3000 cm⁻¹: O-H stretch (broad, carboxylic acid).

-

1680–1720 cm⁻¹: C=O stretch (Amide I and Carboxylic Acid carbonyls).

-

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Keep away from strong oxidizing agents.[1]

-

Spill Response: Sweep up dry solid to avoid dust generation. Neutralize residues with dilute bicarbonate solution.

References

-

MySkinRecipes. (n.d.). 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid Product Specifications. Retrieved March 5, 2026, from [Link]

-

ResearchGate. (2015). 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid (DMPAO) as a Ligand. (Analogous chemistry). Retrieved March 5, 2026, from [Link]

-

PubChem. (2025).[2] Oxamic Acid and Derivatives. National Library of Medicine. Retrieved March 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). General Methods for Oxanilic Acid Synthesis. Retrieved March 5, 2026, from [Link]

Sources

Technical Guide: Solubility and Thermodynamic Analysis of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic Acid in Organic Solvents

Abstract This technical guide provides a comprehensive framework for the experimental determination, thermodynamic modeling, and analysis of the solubility of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid in various organic solvents. This compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, requires well-characterized physicochemical properties to optimize crystallization, formulation, and purification processes.[1] Recognizing the scarcity of publicly available solubility data for this specific molecule, this document serves as a foundational protocol for researchers and drug development professionals. It details the industry-standard equilibrium shake-flask method, outlines robust analytical quantification via High-Performance Liquid Chromatography (HPLC), and presents the application of the modified Apelblat and van't Hoff models for data correlation and the derivation of key thermodynamic parameters. The methodologies described herein are designed to ensure scientific rigor, data integrity, and reproducibility.

Introduction to Solubility Science

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that governs its behavior throughout the manufacturing and development lifecycle. For a compound like 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, understanding its solubility is paramount for:

-

Process Development: Designing efficient crystallization and purification protocols by selecting appropriate anti-solvents and optimizing yields.

-

Formulation Science: Ensuring adequate dissolution and bioavailability, which are fundamental to therapeutic efficacy.[2]

-

Analytical Method Development: Preparing saturated solutions for various analytical techniques and understanding potential precipitation risks.

This guide provides the theoretical and practical foundation for researchers to generate high-quality, reliable solubility data.

Physicochemical Profile and Solubility Predictions

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid possesses a molecular structure with distinct functional groups that dictate its solubility behavior.

-

Molecular Formula: C₁₀H₁₁NO₃

-

Molecular Weight: 193.20 g/mol [1]

The molecule contains a carboxylic acid group, an amide linkage, and a dimethyl-substituted aromatic ring. This combination suggests:

-

Amphoteric Nature: The presence of both an acidic (carboxylic acid) and a basic (amide nitrogen, albeit weakly) site means its solubility in aqueous systems would be highly pH-dependent.[3][4]

-

Polarity: The carboxylic acid and amide groups contribute significant polarity, suggesting favorable interactions with polar solvents.

-

Hydrophobicity: The 3,4-dimethylphenyl group imparts a non-polar, hydrophobic character, which will influence solubility in less polar organic solvents.[5]

Based on this structure, it is predicted that solubility will be higher in polar organic solvents (e.g., alcohols, acetone) and lower in non-polar hydrocarbon solvents.

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and relevance, the determination of thermodynamic (or equilibrium) solubility is essential. This represents the true saturation point of the solute in a solvent at a given temperature and pressure when the system is at equilibrium.[6] The shake-flask method is the universally recognized gold standard for this measurement.[7][8]

The Isothermal Shake-Flask Method: A Validated Protocol

This protocol establishes equilibrium between the solid solute and the solvent, ensuring the measured concentration represents the true thermodynamic solubility.

2.1.1 Materials and Equipment

-

Solute: 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid (purity > 99%)

-

Solvents: A range of analytical-grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene).

-

Apparatus:

-

Thermostatic orbital shaker or water bath capable of maintaining temperature ± 0.1 °C.

-

Analytical balance (± 0.1 mg).

-

Glass vials (e.g., 20 mL) with PTFE-lined screw caps.

-

Calibrated positive displacement pipettes.

-

Centrifuge.

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible, e.g., PTFE).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

2.1.2 Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of solid 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[8]

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a predetermined period.

-

Expert Insight (Self-Validation): To confirm that equilibrium has been reached, a preliminary kinetics study is essential. Samples should be taken at various time points (e.g., 8, 16, 24, and 48 hours) until the measured concentration remains constant over at least two consecutive time points.[8] A 24-48 hour equilibration is typical for many organic systems.[7]

-

-

Phase Separation: Once equilibrium is achieved, stop agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow excess solid to settle. For robust separation, centrifuge the vials at a moderate speed.[8]

-

Sampling and Dilution: Carefully withdraw a supernatant aliquot using a pre-warmed pipette. Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. Dilute with a suitable mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute.

-

Solid Phase Verification: After the experiment, recover the remaining solid from the vials and analyze it using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This critical step verifies that no solvent-mediated polymorphic transformation or solvate formation has occurred during the experiment.[7]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Modeling of Solubility Data.

Hypothetical Data Presentation

To illustrate the practical application of this guide, the following table presents a hypothetical data set for the mole fraction solubility (x) of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid in three common organic solvents at different temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) x 10³ |

| Methanol | 293.15 | 15.2 |

| 298.15 | 18.5 | |

| 303.15 | 22.4 | |

| 308.15 | 27.0 | |

| 313.15 | 32.5 | |

| Ethyl Acetate | 293.15 | 5.8 |

| 298.15 | 7.1 | |

| 303.15 | 8.7 | |

| 308.15 | 10.5 | |

| 313.15 | 12.6 | |

| Toluene | 293.15 | 0.9 |

| 298.15 | 1.2 | |

| 303.15 | 1.5 | |

| 308.15 | 1.9 | |

| 313.15 | 2.4 |

This data is illustrative and should be replaced with experimentally determined values.

Conclusion

This technical guide establishes a robust, scientifically sound framework for determining and analyzing the solubility of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid in organic solvents. By adhering to the detailed shake-flask protocol and applying the thermodynamic models presented, researchers can generate the high-quality data necessary to guide process development, formulation, and further research. The principles and methodologies outlined are broadly applicable to other small molecule APIs and intermediates, serving as a valuable resource for chemical and pharmaceutical scientists.

References

- Van't Hoff Equation - Solubility of Things. (n.d.). Vertex AI Search.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.

- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017, February). SciSpace.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.

- van't Hoff equ

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- The van't Hoff Factor - Definition and How to Calcul

- Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. (2019, March 5). MDPI.

- Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (n.d.).

- Experimental solubility vs calculated solubility by Apelblat model of sulfadiazine in (methanol + water) mixtures. (n.d.).

- Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents from T = (273.15 to 313.15) K. (2020, June 19).

- Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide. (n.d.). Benchchem.

- Introducing of Thermodynamic Van't Hoff Equation in Process of Dissociation of Benzoic Acid at Ordinary Temper

- 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid. (n.d.). MySkinRecipes.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.

- The Solubility of Amino Acids in Various Solvent Systems. (1970).

Sources

- 1. 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid [myskinrecipes.com]

- 2. rheolution.com [rheolution.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. raytor.com [raytor.com]

- 8. who.int [who.int]

A Guide to Determining the Thermodynamic Stability of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Development

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid is a versatile intermediate compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both carboxylic acid and amide functional groups, makes it a valuable building block for developing more complex molecules with potential biological activity.[1] In the realm of pharmaceutical sciences, the thermodynamic stability of such a compound is a cornerstone of its potential utility. A thermodynamically stable molecule is less likely to degrade under storage and physiological conditions, ensuring a consistent dosage form and predictable bioavailability.

This guide provides a comprehensive framework for assessing the thermodynamic stability of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid. We will delve into both theoretical and experimental approaches, offering not just protocols but also the scientific rationale behind the selection of these methods. This document is intended to be a practical resource for scientists seeking to characterize this molecule and others like it thoroughly.

Theoretical Assessment of Thermodynamic Stability

Before embarking on extensive experimental studies, computational methods can provide valuable insights into the intrinsic stability of a molecule. These in silico techniques can predict key thermodynamic parameters such as enthalpy of formation (ΔH), entropy (S), and Gibbs free energy (G), which collectively determine a compound's stability.

Computational Methodology Workflow

The following diagram outlines a typical workflow for the computational assessment of thermodynamic stability:

Caption: Workflow for experimental thermal analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal events such as melting, crystallization, and solid-solid phase transitions.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy.

-

Thermal Program: The sample is subjected to a controlled temperature program, for instance, heating from room temperature to a temperature above the expected melting point at a constant rate (e.g., 10 °C/min). [2]4. Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and peak maximum of any endothermic or exothermic events. The melting point is a key indicator of purity and stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of a compound.

Experimental Protocol:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in a TGA pan.

-

Instrument Setup: The TGA instrument is tared to zero with an empty pan.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a temperature where complete decomposition is expected. [3]4. Data Analysis: The TGA curve (weight percent vs. temperature) is analyzed to determine the onset temperature of weight loss, which corresponds to the decomposition temperature.

Hot-Stage Microscopy (HSM)

HSM allows for the visual observation of a sample as it is heated. It is an excellent complementary technique to DSC for confirming thermal events and observing changes in crystal morphology. [2] Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.

-

Heating and Observation: The slide is placed on a heated stage, and the sample is observed through a microscope as the temperature is increased.

-

Data Recording: Images and videos are captured at various temperatures to document any changes, such as melting, recrystallization, or decomposition.

Data Summary and Interpretation

The data obtained from these computational and experimental techniques should be compiled and analyzed to create a comprehensive thermodynamic stability profile for 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid.

Table 1: Summary of Key Thermodynamic Stability Parameters

| Parameter | Method | Typical Value/Observation for a Stable Compound | Significance |

| Gibbs Free Energy (G) | Computational | Negative value for formation | Indicates a thermodynamically favorable compound. |

| Melting Point (Tm) | DSC, HSM | Sharp, well-defined melting endotherm | High melting point often correlates with greater lattice energy and stability. |

| Decomposition Temp. (Td) | TGA | High onset temperature of weight loss | Indicates resistance to thermal degradation. |

| Polymorphic Transitions | DSC, HSM | Absence of transitions before melting | Indicates a single, stable crystalline form under the tested conditions. |

Conclusion

A thorough understanding of the thermodynamic stability of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid is paramount for its successful application in pharmaceutical and agrochemical synthesis. By employing a combination of computational prediction and experimental thermal analysis, researchers can establish a robust stability profile. This integrated approach not only ensures the quality and reliability of the compound but also provides a solid foundation for the development of stable and effective end-products. The methodologies outlined in this guide offer a systematic and scientifically rigorous pathway to achieving this critical characterization.

References

Sources

Safety Data Sheet (SDS) and hazards for 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid

Comprehensive Safety and Application Guide for 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid: Hazard Profiling and LDH Inhibition Kinetics

Executive Summary

As drug development increasingly targets metabolic reprogramming in oncology, competitive inhibitors of glycolytic enzymes have become critical research tools. This whitepaper provides an in-depth technical analysis of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid (also known as N-(3,4-dimethylphenyl)oxamic acid). Moving beyond standard Safety Data Sheet (SDS) templates, this guide explores the chemical causality behind its hazard profile and details a self-validating experimental framework for evaluating its efficacy as a Lactate Dehydrogenase (LDH) inhibitor.

Structural Architecture & Physicochemical Profile

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid is a synthetic N-aryloxamic acid derivative with the molecular formula C10H11NO3 and a molar mass of 193.20 g/mol [1]. Architecturally, the molecule is defined by two functional domains that dictate both its handling hazards and its pharmacological utility:

-

The Oxoacetic Acid (Oxamate) Moiety: A highly polar, acidic functional group that mimics the structure of pyruvate. This moiety is responsible for the compound's primary mechanism of action (enzyme active-site binding) and its localized mucosal irritation profile.

-

The 3,4-Dimethylphenyl Ring: A lipophilic aromatic system attached via an amide linkage. This domain significantly increases the partition coefficient (LogP) of the molecule compared to unsubstituted oxamic acid, enhancing both dermal penetration and hydrophobic active-site interactions[2].

Hazard Profiling & Toxicological Causality (SDS)

Standard SDS documentation classifies this compound under the Globally Harmonized System (GHS) as an irritant. However, safe laboratory handling requires understanding the causality of these hazards.

-

H315: Causes skin irritation.

-

Causality: The lipophilic 3,4-dimethylphenyl group allows the molecule to efficiently partition into the lipid-rich bilayers of the stratum corneum. Once partitioned, the acidic oxoacetic moiety (pKa ~1.5–2.0) dissociates, disrupting local cellular pH and inducing an inflammatory cascade (e.g., release of cytokines from keratinocytes). Standard highly polar acids often fail to penetrate the skin as effectively as this amphiphilic structure.

-

-

H319: Causes serious eye irritation.

-

Causality: The corneal epithelium is exquisitely sensitive to pH fluctuations. The rapid dissociation of the carboxylic acid group upon contact with the aqueous tear film causes immediate localized acidosis, leading to rapid protein denaturation and nociceptor activation.

-

-

H335: May cause respiratory irritation.

-

Causality: Inhalation of aerosolized powder leads to deposition in the respiratory mucosa, where the acidic nature of the compound chemically burns the delicate ciliated epithelial lining.

-

Self-Validating Handling Protocol: To mitigate these risks, handling must occur within a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood to prevent aerosol inhalation. Nitrile gloves (minimum 4 mil thickness) are required, as the compound's lipophilicity can facilitate permeation through thinner latex barriers over time.

Pharmacological Context: LDH Competitive Inhibition

In the landscape of cancer metabolism, the Warburg effect dictates that malignant cells upregulate glycolysis and shunt pyruvate into lactate to rapidly regenerate NAD+, even in normoxic environments. This metabolic bottleneck is heavily dependent on Lactate Dehydrogenase A (LDH-A)[3].

Unsubstituted sodium oxamate is the classical, substrate-like competitive inhibitor of LDH, mimicking pyruvate with a dissociation constant (

The rational design of N-aryloxamic acids solves this limitation. The oxamate moiety anchors to the catalytic Arg171 and His195 residues in the LDH active site, while the lipophilic 3,4-dimethylphenyl ring extends into the enzyme's adjacent hydrophobic pocket (which normally accommodates the NADH coenzyme). This dual-interaction significantly enhances both binding affinity and membrane permeability, a principle well-documented in the structure-activity relationships of N-substituted oxamates[2][4].

Fig 1: Metabolic pathway of LDH-A inhibition by the 3,4-dimethylphenyl oxamate derivative.

Self-Validating Kinetic Assay Protocol

To empirically validate the inhibitory potency of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, a continuous spectrophotometric assay must be employed. This protocol is designed as a self-validating system, utilizing internal controls to ensure data integrity.

Experimental Causality & Design:

The assay monitors the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm. Why 340 nm? NADH has a strong absorption peak at 340 nm (

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4). Causality: HEPES is chosen over phosphate buffers to prevent metal ion chelation and maintain physiological pH without ionic strength artifacts.

-

Baseline Establishment (Vehicle Control): In a UV-transparent microplate, combine buffer, 200 μM NADH, and recombinant human LDH-A. Add 1% DMSO (vehicle). This establishes the uninhibited maximum velocity (

) and proves the solvent does not denature the enzyme. -

Inhibitor Incubation: In test wells, add the 3,4-dimethylphenyl oxamate derivative (dissolved in DMSO, final concentration range 0.1 μM to 100 μM) to the enzyme-NADH mixture. Incubate for 10 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the active site before substrate competition begins.

-

Positive Control Validation: Run parallel wells using standard Sodium Oxamate (100 μM) to validate that the enzyme preparation is actively susceptible to competitive inhibition[3].

-

Reaction Initiation: Rapidly add 1 mM Sodium Pyruvate to all wells to initiate the reaction.

-

Kinetic Readout: Immediately read absorbance at 340 nm every 15 seconds for 5 minutes using a microplate reader. Calculate the initial velocity (

) from the linear portion of the decay curve.

Fig 2: Self-validating spectrophotometric workflow for LDH-A competitive inhibition assay.

Quantitative Data Summaries

Table 1: Physicochemical and Safety Data Summary

| Property / Hazard Code | Value / Classification | Causality & Scientific Notes |

|---|---|---|

| Molecular Formula | C10H11NO3 | Confirmed via structural analysis[1]. |

| Molar Mass | 193.20 g/mol | Facilitates rapid calculation of molarity for in vitro assays[1]. |

| H315 (Skin Irrit. 2) | Causes skin irritation | Lipophilic ring enhances dermal penetration; acidic moiety causes pH shift. |

| H319 (Eye Irrit. 2) | Causes serious eye irritation | Rapid dissociation in tear film causes local acidosis and protein denaturation. |

| H335 (STOT SE 3) | May cause respiratory irritation | Dust deposition in respiratory mucosa leads to localized acidic irritation. |

Table 2: Comparative Kinetic Parameters of LDH Inhibitors

| Compound | Target Enzyme | Apparent

References

- Buy [(2,6-Dimethylphenyl)

- Oxamic acid analogues as LDH-C4-specific competitive inhibitors Source: Taylor & Francis URL

- Effect of oxamic analogues on functional mice sperm parameters Source: PubMed / NIH URL

- Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling Source: PubMed / NIH URL

Sources

- 1. Buy [(2,6-Dimethylphenyl)carbamoyl]formic acid | 2903-48-2 [smolecule.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of oxamic analogues on functional mice sperm parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Potential of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic Acid Derivatives

Executive Summary

Molecule of Interest: 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid (also known as N-(3,4-dimethylphenyl)oxamic acid). Primary Classification: N-Aryl oxamic acid / N-substituted glyoxylic acid derivative. Core Application: Small-molecule inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB) and broad-spectrum antimicrobial scaffold.

This technical guide analyzes the pharmacological utility of the 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid scaffold. While often categorized as a synthetic intermediate, recent medicinal chemistry campaigns identify the N-aryl oxamic acid moiety as a critical pharmacophore for targeting bacterial virulence factors and modulating host immune responses. This guide prioritizes its role as a phosphotyrosine (pTyr) mimetic and a precursor for bioactive hydrazones.

Mechanism of Action: The Phosphotyrosine Mimetic Paradigm

The biological potency of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid stems from its structural mimicry of phosphotyrosine.

mPTPB Inhibition (Tuberculosis Therapy)

The most authoritative biological activity associated with N-aryl oxamic acids is the inhibition of mPTPB , a virulence factor secreted by M. tuberculosis.[1]

-

Pathology: mPTPB enters host macrophages and dephosphorylates host kinases (ERK1/2, p38 MAPK), blocking the immune response (cytokine secretion and apoptosis) and allowing bacterial survival.

-

Molecular Interaction: The oxamic acid headgroup (–NH–CO–COOH) carries a negative charge at physiological pH, mimicking the phosphate group of phosphotyrosine. It binds to the positively charged active site (P-loop) of mPTPB.

-

Role of the 3,4-Dimethylphenyl Group: The hydrophobic 3,4-dimethylphenyl tail exploits the secondary binding pocket adjacent to the active site. This hydrophobic interaction significantly enhances selectivity over human phosphatases (which often lack this specific hydrophobic groove), improving the therapeutic index.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the host macrophage defense mechanism by mPTPB and its restoration by the oxamic acid inhibitor.

Caption: Figure 1. Mechanism of immune restoration via mPTPB inhibition.[1][2][3] The oxamic acid derivative blocks the bacterial phosphatase, preventing the deactivation of host kinases.

Structure-Activity Relationship (SAR) Data

The 3,4-dimethyl substitution pattern is not arbitrary. It represents a specific optimization of the N-aryl oxamic acid scaffold. The table below summarizes the impact of phenyl ring substitutions on biological parameters, synthesized from class-wide data on mPTPB inhibitors and antimicrobial oxamic acids.

| Substitution (R) | Electronic Effect | Lipophilicity ( | mPTPB Potency (Predicted) | Selectivity vs. Human PTPs |

| Unsubstituted (H) | Neutral | Reference (0.0) | Moderate ( | Low |

| 4-Fluoro / 4-Chloro | Electron Withdrawing | +0.14 / +0.71 | High (Polar interaction) | Moderate |

| 3,4-Dimethyl | Electron Donating | +1.00 | High (Hydrophobic Fit) | High |

| 4-Nitro | Strong Withdrawing | -0.20 | Low (Electronic repulsion) | Low |

Technical Insight: The 3,4-dimethyl analog provides a "Goldilocks" zone. It increases lipophilicity (LogP) to facilitate cell membrane permeability (essential for reaching intracellular mycobacteria) without introducing excessive bulk that would sterically clash with the enzyme's active site entrance.

Experimental Protocol: Synthesis and Validation

Synthesis Workflow (DOT Diagram)

Caption: Figure 2. Two-step synthetic pathway ensuring high purity via an isolable ester intermediate.

Detailed Methodology

Step 1: Formation of the Ethyl Ester Intermediate

-

Reagents: Mix 3,4-dimethylaniline (10 mmol) with diethyl oxalate (20 mmol). Use the oxalate in excess to act as both reagent and solvent, or use xylene as a co-solvent.

-

Condition: Reflux at 120°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Validation: The formation of the ester is confirmed by the disappearance of the amine spot and the appearance of a new, less polar spot.

-

Workup: Cool the mixture. If solid precipitates, filter and wash with cold ethanol. If liquid, distill off excess diethyl oxalate.

Step 2: Hydrolysis to the Free Acid

-

Reaction: Dissolve the ester (5 mmol) in ethanol (20 mL). Add 10% NaOH solution (10 mL).

-

Condition: Stir at room temperature for 1 hour (or mild reflux for 30 mins).

-

Acidification (Critical Step): Cool the solution on ice. Dropwise add 1M HCl until pH ~2.

-

Precipitation: The target acid, 2-((3,4-dimethylphenyl)amino)-2-oxoacetic acid, will precipitate as a white/off-white solid.

-

Purification: Recrystallize from ethanol/water.

Self-Validating Checkpoint:

-

Melting Point: Expect a sharp melting point range (typically >180°C for oxamic acids).

-

IR Spectroscopy: Look for two distinct carbonyl peaks: Amide I (~1650 cm⁻¹) and Acid C=O (~1720 cm⁻¹), plus a broad O-H stretch.

Biological Assay: mPTPB Inhibition Screening[1][2][3]

To verify the biological activity, use a colorimetric p-nitrophenyl phosphate (pNPP) assay.

Protocol:

-

Buffer: 50 mM sodium acetate, 100 mM NaCl, pH 5.5 (mPTPB optimum pH).

-

Enzyme: Recombinant mPTPB (10 nM final concentration).

-

Substrate: pNPP (2 mM final concentration).

-

Inhibitor: Dissolve 2-((3,4-dimethylphenyl)amino)-2-oxoacetic acid in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

-

Procedure:

-

Incubate Enzyme + Inhibitor for 10 mins at 37°C.

-

Add pNPP to start the reaction.

-

Incubate for 20 mins.

-

Stop reaction with 1M NaOH (turns product yellow).

-

-

Readout: Measure Absorbance at 405 nm.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Expected Result: A potent inhibitor in this class should yield an IC50 in the low nanomolar to low micromolar range (e.g., 50 nM – 500 nM) [1].

References

-

Zhang, Z. Y., et al. (2020). Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B. Journal of Medicinal Chemistry. Link

-

Chen, L., et al. (2010). Discovery of mPTPB inhibitors: A new approach for the treatment of tuberculosis. ACS Medicinal Chemistry Letters. Link

-

Turan-Zitouni, G., et al. (2016).[4] A Review on Biological Activities of Hydrazone Derivatives. Impact Factor. Link

-

Myskinrecipes. (n.d.). 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid Product Description. Link

Sources

- 1. Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

The Synthetic Chemist's Guide to 3,4-Dimethylaniline-Derived Oxoacetic Acids: A Core Intermediate for Agrochemical and Pharmaceutical Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the N-(3,4-Dimethylphenyl)oxoacetic Acid Scaffold

In the landscape of modern chemical synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel bioactive compounds. Among these, N-aryl oxoacetic acids, also known as N-aryl oxamic acids, represent a class of intermediates with significant utility in the fields of medicinal chemistry and agrochemical research. This guide focuses specifically on oxoacetic acid derivatives of 3,4-dimethylaniline, a readily available and versatile starting material. The incorporation of the 3,4-dimethylphenyl moiety can impart favorable pharmacokinetic and pharmacodynamic properties to the final product, influencing factors such as lipophilicity, metabolic stability, and target binding.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-((3,4-dimethylphenyl)amino)-2-oxoacetic acid, a key member of this compound class. We will delve into detailed synthetic methodologies, offering not just procedural steps but also the underlying mechanistic rationale to empower researchers in their experimental design and optimization.

Synthetic Pathways to N-(3,4-Dimethylphenyl)-2-oxoacetic Acid

The synthesis of N-(3,4-dimethylphenyl)-2-oxoacetic acid can be approached through several reliable methods. The choice of a particular route will often depend on the availability of starting materials, desired scale, and laboratory capabilities. The two most prevalent and effective strategies are direct acylation of 3,4-dimethylaniline with an oxalic acid derivative and a copper-catalyzed cross-coupling reaction.

Method 1: Direct Acylation of 3,4-Dimethylaniline

This is a straightforward and widely employed method for the formation of the amide bond central to the N-(3,4-dimethylphenyl)-2-oxoacetic acid structure. The reaction involves the nucleophilic attack of the amino group of 3,4-dimethylaniline on an activated oxalic acid derivative.

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline attacks one of the electrophilic carbonyl carbons of the oxalic acid derivative. In the case of ethyl oxalyl chloride, this is followed by the expulsion of the chloride leaving group. When diethyl oxalate is used, an ethoxide leaving group is displaced. The initial product is the corresponding ethyl ester, which is subsequently hydrolyzed to the desired carboxylic acid.

Experimental Protocol (Adapted from a similar procedure for 2,6-dimethylaniline)[1]:

Part A: Synthesis of Ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate

-

Reaction Setup: To a solution of 3,4-dimethylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethyl oxalyl chloride (1.1 equivalents) dropwise.

-

Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethyl ester.

Part B: Hydrolysis to 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic Acid

-

Reaction Setup: Dissolve the purified ethyl ester from Part A in a 1:1 mixture of tetrahydrofuran (THF) and water. Add sodium hydroxide (1.5 equivalents).

-

Reaction Execution: Stir the mixture at room temperature for 2-3 hours, or until TLC indicates complete consumption of the starting material.

-

Work-up and Isolation: Acidify the reaction mixture to pH 2-3 with 1 M HCl. The product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product as a white solid.

An alternative approach for the first step involves reacting 3,4-dimethylaniline with diethyl oxalate, often by refluxing the neat reactants or in a high-boiling solvent. This method avoids the use of the more moisture-sensitive ethyl oxalyl chloride.[2][3]

Method 2: Copper-Catalyzed Ullmann-Goldberg Cross-Coupling

For substrates where direct acylation may be problematic, or for library synthesis, the Ullmann-Goldberg cross-coupling provides a powerful alternative. This method involves the reaction of an aryl halide with an oxamate in the presence of a copper catalyst.

Reaction Mechanism:

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the oxamate and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The use of a bulky tertiary alkyl group on the oxamate ester can prevent product degradation under the typically basic reaction conditions.

Experimental Protocol (Generalized):

A mixture of 3,4-dimethylphenyl iodide, a suitable oxamate (e.g., tert-butyl oxamate), a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO) is heated under an inert atmosphere. The resulting ester is then hydrolyzed under acidic conditions to yield the final product.

Physicochemical Properties and Characterization

The proper characterization of 2-((3,4-dimethylphenyl)amino)-2-oxoacetic acid is crucial for its use in further synthetic applications and biological screening.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 665053-88-3[4] |

Spectroscopic Data (Expected):

-

¹H NMR: Resonances corresponding to the aromatic protons of the 3,4-dimethylphenyl group, the two methyl groups, the amide proton, and the carboxylic acid proton. The aromatic protons will likely appear as a set of coupled multiplets in the range of δ 7.0-7.5 ppm. The methyl protons will appear as singlets around δ 2.2 ppm. The amide proton will be a broad singlet, and its chemical shift will be concentration and solvent-dependent. The carboxylic acid proton will also be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: Signals for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the two methyl carbons.

-

IR (Infrared Spectroscopy): Characteristic absorptions for the N-H stretch (around 3300 cm⁻¹), C=O stretches of the amide and carboxylic acid (in the range of 1650-1750 cm⁻¹), and C-H stretches of the aromatic and methyl groups.

-

Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Applications in Agrochemical and Pharmaceutical Research

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid is a valuable intermediate primarily due to the biological activities associated with the N-aryl oxamic acid scaffold.[4]

-

Agrochemicals: This class of compounds has been investigated for its potential as herbicides and fungicides .[4] The oxamic acid moiety can chelate with metal ions essential for enzymatic processes in plants and fungi, leading to growth inhibition. The 3,4-dimethylphenyl group can enhance the compound's uptake and translocation within the target organism.

-

Pharmaceuticals: N-aryl oxamic acids have been explored for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents .[4] The structural motif can be found in molecules designed to inhibit specific enzymes or receptors involved in disease pathways. The carboxylic acid and amide functional groups make it amenable to further chemical modifications and coupling reactions in the development of more complex drug candidates.

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and applications of 3,4-dimethylaniline derived oxoacetic acids, with a focus on 2-((3,4-dimethylphenyl)amino)-2-oxoacetic acid. The synthetic routes discussed, particularly the direct acylation method, offer reliable and scalable procedures for the preparation of this key intermediate. The information presented herein is intended to serve as a practical resource for researchers and scientists in the fields of agrochemical and pharmaceutical development, enabling them to leverage this versatile building block in their discovery programs.

References

-

PrepChem. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]

- Gowda, B. T., et al. (2010). N-(3,4-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o836.

- Gowda, B. T., et al. (2009). N-(3,4-Dimethylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2874.

-

MySkinRecipes. (n.d.). 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid (DMPAO). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biocidal nature of oxamic acids. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting and boiling points of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Given the absence of extensive literature data for this specific molecule, this document synthesizes information from closely related analogues, predictive principles, and established analytical methodologies to offer a robust framework for its physicochemical characterization.

Introduction: The Significance of Physical Properties in Drug Development

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, also known as N-(3,4-dimethylphenyl)oxamic acid, belongs to the class of N-aryl oxamic acids. Its molecular structure, featuring both a carboxylic acid and an amide functional group, makes it a versatile building block in medicinal chemistry.[1] The physical properties of such a compound, particularly its melting and boiling points, are critical parameters that influence various aspects of the drug development pipeline, including:

-

Purity Assessment: A sharp and defined melting point is a primary indicator of high purity for a crystalline solid.

-

Solid-State Characterization: Understanding the melting behavior is fundamental for studies on polymorphism, which can impact a drug's stability, solubility, and bioavailability.

-

Process Chemistry: Knowledge of thermal properties is essential for designing safe and efficient manufacturing processes, including crystallization, drying, and milling.

-

Formulation Development: The thermal stability of an active pharmaceutical ingredient (API) dictates the choice of excipients and manufacturing conditions for the final drug product.

This guide will delve into the available data for 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, provide detailed experimental protocols for its characterization, and offer insights into the underlying scientific principles.

Physicochemical Properties of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic Acid

Melting Point: An Educated Estimation

The positional isomer, 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic acid (DMPAO), has a reported melting point of 180 °C[3] and 173 °C (with decomposition)[4]. The substitution pattern on the aromatic ring can influence the crystal lattice energy and, consequently, the melting point. However, in the absence of direct experimental data, the melting point of the 2,6-dimethyl isomer serves as a valuable starting point for the 3,4-dimethyl analogue.

Table 1: Summary of Physicochemical Data

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| Physical Form | Solid | [3] |

| Melting Point | Estimated to be in the range of 170-190 °C | Based on the melting point of the 2,6-dimethyl isomer.[3][4] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | Typical behavior for organic acids with amide functionality. |

Boiling Point: The Expectation of Thermal Decomposition

Organic compounds containing both carboxylic acid and amide functional groups, such as 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, are prone to thermal decomposition at elevated temperatures. The energy required to overcome the strong intermolecular hydrogen bonding and vaporize the compound is often higher than the energy required to break covalent bonds within the molecule. Therefore, it is anticipated that this compound will decompose before reaching its boiling point at atmospheric pressure.

For compounds that are thermally labile, the boiling point can be determined under reduced pressure. This lowers the temperature at which the vapor pressure of the substance equals the applied pressure, allowing for distillation without decomposition.

Experimental Determination of Melting and Boiling Points

In a research and development setting, the empirical determination of these physical properties is crucial. The following section outlines the standard, field-proven protocols for measuring the melting and boiling points of a novel crystalline organic acid like 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid.

Protocol for Melting Point Determination using a Mel-Temp Apparatus

The capillary melting point method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and gently tapped to pack the sample into the sealed end to a height of 2-3 mm.[5]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.

-

Approximate Melting Point Determination: A preliminary, rapid heating of a sample is conducted to determine an approximate melting range.

-

Accurate Melting Point Determination: A fresh sample is heated at a medium rate to about 20°C below the approximate melting point.[5] The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0°C).

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination via the Thiele Tube Method (Micro Scale)

For determining the boiling point of a small quantity of a liquid, or a solid that can be melted without decomposition, the Thiele tube method is a simple and effective approach.[6]

Methodology:

-

Sample Preparation: A small amount (a few drops) of the molten 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[6]

-

Heating: The side arm of the Thiele tube is gently and continuously heated with a micro-burner. This design ensures uniform heating of the oil bath via convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a steady and rapid stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Synthesis of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic Acid

The synthesis of N-aryl oxamic acids is typically achieved through the reaction of an aniline derivative with a derivative of oxalic acid. A common and effective method involves the acylation of the aniline with an oxalyl chloride or a mono-ester of oxalic acid.

A plausible synthetic route for 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid starts from 3,4-dimethylaniline and ethyl oxalyl chloride.

Reaction Scheme:

3,4-Dimethylaniline + Ethyl oxalyl chloride → Ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate

Ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate + Base (e.g., NaOH) → 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid

General Procedure:

-

Amide Formation: 3,4-dimethylaniline is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. A base, such as triethylamine or pyridine, is added to act as an acid scavenger. Ethyl oxalyl chloride is then added dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred until completion (monitored by TLC). The resulting ethyl ester is then isolated and purified.

-

Saponification: The purified ethyl ester is dissolved in a mixture of ethanol and water. An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux until the hydrolysis is complete.

-